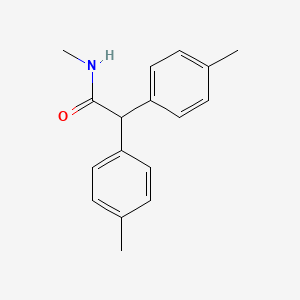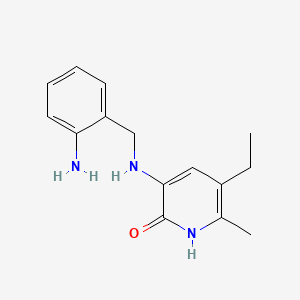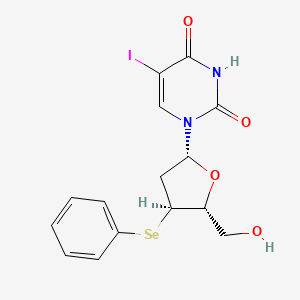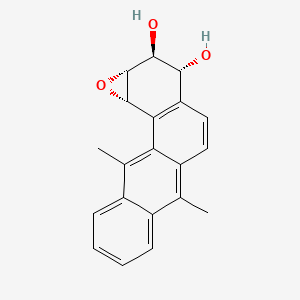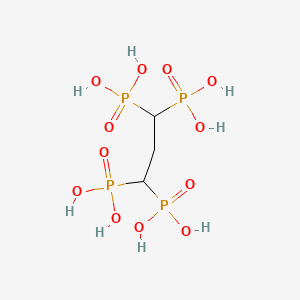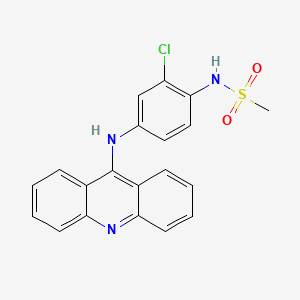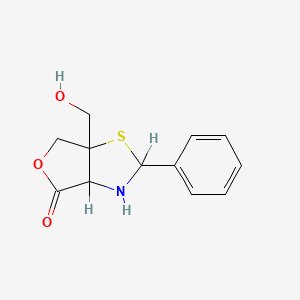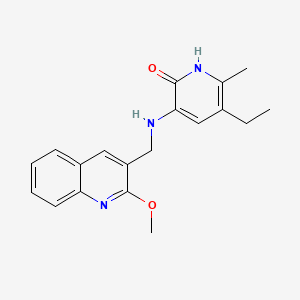
2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl- is a complex organic compound that belongs to the class of pyridinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. Common starting materials may include substituted pyridines and quinolines. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl-: can be compared with other pyridinone derivatives and quinoline-based compounds.
Similar compounds: 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl-, 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl-.
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-quinolinyl)methyl)amino)-6-methyl- lies in its specific structure, which may confer unique biological activities or chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
139548-12-2 |
|---|---|
Formule moléculaire |
C19H21N3O2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
5-ethyl-3-[(2-methoxyquinolin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C19H21N3O2/c1-4-13-10-17(18(23)21-12(13)2)20-11-15-9-14-7-5-6-8-16(14)22-19(15)24-3/h5-10,20H,4,11H2,1-3H3,(H,21,23) |
Clé InChI |
BMFQESNBBBGHEM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=O)C(=C1)NCC2=CC3=CC=CC=C3N=C2OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


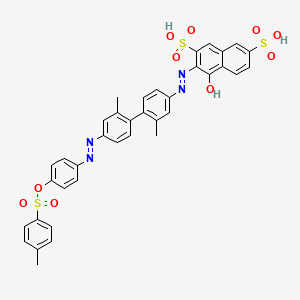
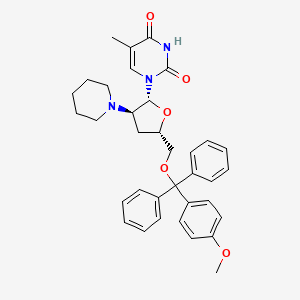
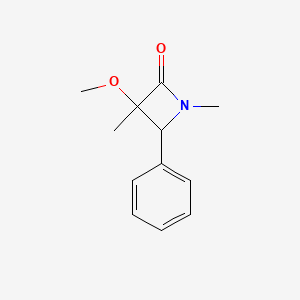

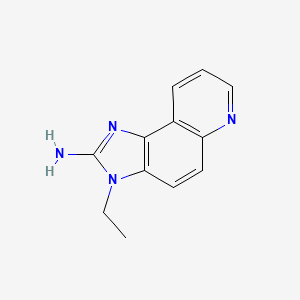
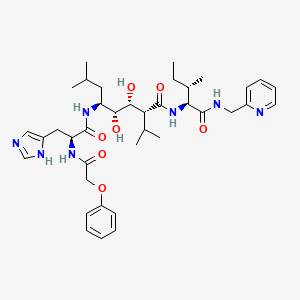
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
